molecular formula C18H14O3S B13997409 Biphenyl-2-yl benzenesulfonate CAS No. 21419-72-7

Biphenyl-2-yl benzenesulfonate

Cat. No.: B13997409
CAS No.: 21419-72-7
M. Wt: 310.4 g/mol
InChI Key: MKCPUDVEFDAXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-2-yl benzenesulfonate is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl moiety attached to a benzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-2-yl benzenesulfonate can be synthesized through several methods. One common approach involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). The reaction typically occurs under mild conditions, with isopropyl nitrite used as the diazotizing reagent .

Industrial Production Methods

Industrial production of this compound often employs catalytic coupling reactions. Methods such as the Ullmann reaction, which involves the coupling of aryl halides in the presence of copper, are widely used. Other methods include the Suzuki-Miyaura coupling and the Stille reaction, which utilize palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2-yl benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Catalysts: Copper chloride (CuCl), palladium catalysts.

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield alkylated or acylated biphenyl derivatives, while oxidation reactions can produce biphenyl carboxylic acids .

Mechanism of Action

The mechanism of action of biphenyl-2-yl benzenesulfonate involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its proteolytic activity. This inhibition is mediated through the formation of a covalent acyl-enzyme complex, which is stabilized by interactions with the catalytic triad of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-2-yl benzenesulfonate is unique due to its combined biphenyl and sulfonate functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

21419-72-7

Molecular Formula

C18H14O3S

Molecular Weight

310.4 g/mol

IUPAC Name

(2-phenylphenyl) benzenesulfonate

InChI

InChI=1S/C18H14O3S/c19-22(20,16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H

InChI Key

MKCPUDVEFDAXLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.